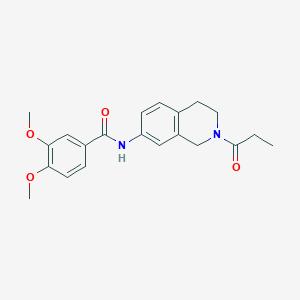

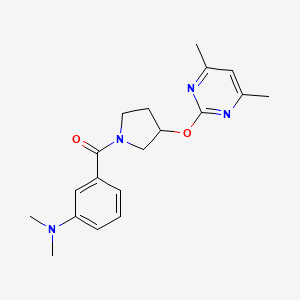

3,4-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,4-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a benzamide derivative with a propionyl-substituted tetrahydroisoquinoline group. Benzamides and tetrahydroisoquinolines are both significant in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through methods similar to those used for other benzamide and tetrahydroisoquinoline derivatives. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are commonly used in the synthesis of tetrahydroisoquinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,4-dimethoxy groups suggest the presence of two methoxy (OCH3) groups on the benzene ring. The N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl) group indicates a tetrahydroisoquinoline structure attached to the benzene ring via an amide linkage.Scientific Research Applications

PET Radiotracer Development

A study by Abate et al. (2011) discusses the synthesis of hybrid structures combining high-affinity σ2 receptor ligands for tumor diagnosis, aiming to develop good candidates for σ2 PET tracer development. These compounds demonstrated excellent σ1/σ2 selectivities and an interesting profile for PET tracer development in tumors overexpressing P-gp, despite their interaction with P-gp which may limit their application. This indicates a potential role in the diagnostic imaging of tumors (Abate et al., 2011).

Sigma-2 Receptor Probe

Another research by Xu et al. (2005) focused on the development of a novel sigma-2 receptor probe, highlighting the importance of structural features for binding affinity to sigma-2 receptors. This study contributes to understanding the pharmacological profile of sigma-2 receptors, which are implicated in various diseases, including cancer and neurological disorders (Xu et al., 2005).

Alkaloid Synthesis

Research by Blank and Opatz (2011) presents an enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, which are of significant interest due to their pharmacological properties. The methodology developed offers a new route to these complex structures, potentially facilitating the discovery of new therapeutic agents (Blank & Opatz, 2011).

Ligands for Apamin-Sensitive Ca2+-Activated K+ Channels

A study by Graulich et al. (2006) synthesized methoxylated tetrahydroisoquinolinium derivatives and evaluated them as ligands for apamin-sensitive Ca2+-activated K+ channels. These findings could have implications for the development of new treatments for diseases involving K+ channel dysfunction (Graulich et al., 2006).

Antagonizing Generalized Tonic-Clonic Seizures

Citraro et al. (2006) investigated the effects of non-competitive AMPA receptor antagonists in a genetic animal model of absence epilepsy. The compounds studied demonstrated the ability to reduce the number and duration of epileptic discharges, highlighting a potential therapeutic application for absence epilepsies (Citraro et al., 2006).

Mechanism of Action

Properties

IUPAC Name |

3,4-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-20(24)23-10-9-14-5-7-17(11-16(14)13-23)22-21(25)15-6-8-18(26-2)19(12-15)27-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKDQHLUABBKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole](/img/structure/B2424348.png)

![2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424351.png)

![Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate](/img/structure/B2424352.png)

![2-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2424356.png)

![16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2424357.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2424358.png)

![9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2424362.png)

![Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2424366.png)

![Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2424369.png)